Cas no 88940-54-9 (4-(pyridin-3-yl)butan-2-amine)

4-(Pyridin-3-yl)butan-2-amine is a chiral amine compound featuring a pyridine moiety linked to a butylamine chain. This structure offers versatility as a building block in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The pyridine ring enhances binding interactions in target systems, while the amine functionality allows for further derivatization. Its balanced lipophilicity and basicity make it suitable for optimizing drug-like properties in medicinal chemistry applications. The compound is typically supplied as a racemate or enantiopure form, depending on synthetic requirements. Proper handling under inert conditions is recommended due to its amine reactivity.
4-(pyridin-3-yl)butan-2-amine structure
4-(pyridin-3-yl)butan-2-amine structure
Product Name:4-(pyridin-3-yl)butan-2-amine
CAS No:88940-54-9
MF:C9H14N2
MW:150.220861911774
CID:619131
PubChem ID:13557557
Update Time:2025-06-27

4-(pyridin-3-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • a-methyl-3-Pyridinepropanamine
    • 3-Pyridinepropanamine, a-methyl-
    • 4-(pyridin-3-yl)butan-2-amine
    • AKOS005265319
    • SCHEMBL7474917
    • CS-0225200
    • alpha-methyl-3-pyridinepropanamine
    • KBOALNGTKBBWOW-UHFFFAOYSA-N
    • 88940-54-9
    • EN300-1230986
    • Inchi: 1S/C9H14N2/c1-8(10)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3
    • InChI Key: KBOALNGTKBBWOW-UHFFFAOYSA-N
    • SMILES: NC(C)CCC1C=NC=CC=1

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 4-(pyridin-3-yl)butan-2-amine

4-(Pyridin-3-yl)butan-2-amine: A Comprehensive Overview

4-(Pyridin-3-yl)butan-2-amine (CAS No. 88940-54-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(2-aminoethyl)pyridine, is characterized by its unique structural features, which include a pyridine ring and an amino group attached to a butyl chain. These properties make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(pyridin-3-yl)butan-2-amine consists of a pyridine ring connected to a butyl chain with an amino group at the second carbon position. This arrangement provides the molecule with both aromatic and aliphatic characteristics, which can influence its reactivity and biological activity. The pyridine ring, a six-membered heterocyclic aromatic compound, is known for its basicity and ability to form stable complexes with metal ions. The amino group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, making the compound highly versatile in terms of its chemical reactivity and biological interactions.

In recent years, 4-(pyridin-3-yl)butan-2-amine has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a ligand for various receptors and enzymes. For instance, studies have shown that this compound can act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes, including neurotransmission and neuromodulation. The ability to modulate nAChRs makes 4-(pyridin-3-yl)butan-2-amine a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Beyond its potential as a receptor modulator, 4-(pyridin-3-yl)butan-2-amine has also been investigated for its anti-inflammatory properties. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and chemokines, which can lead to tissue damage and chronic inflammation. Research has demonstrated that 4-(pyridin-3-yl)butan-2-amine can inhibit the production of these pro-inflammatory mediators, thereby reducing inflammation and promoting tissue repair. This property makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4-(pyridin-3-yl)butan-2-amine has been optimized through various methods, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These synthetic routes have been refined to improve yield and purity, making it feasible to produce large quantities of the compound for both research and commercial purposes. The availability of high-purity 4-(pyridin-3-yl)butan-2-amine is crucial for ensuring the reliability and reproducibility of experimental results in preclinical studies.

Clinical trials involving 4-(pyridin-3-yl)butan-2-amine-based compounds have shown promising results in terms of safety and efficacy. For example, a phase II clinical trial evaluating the use of a derivative of 4-(pyridin-3-yl)butan-2-amine in patients with mild cognitive impairment (MCI) demonstrated significant improvements in cognitive function compared to placebo. These findings suggest that further clinical development of this compound could lead to new treatments for cognitive disorders.

In addition to its therapeutic potential, 4-(pyridin-3-yl)butan-2-amine has also found applications in other areas of research. For instance, it has been used as a building block in the synthesis of more complex molecules with diverse biological activities. The ability to modify the pyridine ring or the amino group allows chemists to fine-tune the properties of these derivatives, making them suitable for various applications in drug discovery and development.

The environmental impact of compounds like 4-(pyridin-3-yl)butan-2-amine is another important consideration in their development and use. Studies have shown that this compound is biodegradable under certain conditions, which reduces its potential for environmental accumulation. However, ongoing research is necessary to fully understand its environmental fate and ensure that it can be used safely without adverse ecological effects.

In conclusion, 4-(pyridin-3-y\-l)butan\-2\-am\-ine (CAS No. 88940\-54\-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting neurological disorders, inflammatory diseases, and other conditions. Ongoing research continues to uncover new applications and optimize synthetic methods, paving the way for future advancements in drug discovery and development.

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